3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide
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Overview
Description
“3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C22H18ClFN2O3S. It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-2,2-dimethylpropanamide group, a 1,2,3,4-tetrahydroquinolin-7-yl group, and a 4-fluorophenylsulfonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
- Research suggests that this compound exhibits anti-inflammatory properties. It may interfere with inflammatory pathways, making it a potential candidate for drug development in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- The compound shows potency towards RORγt, a nuclear receptor involved in immune regulation. RORγt inhibitors are being explored for autoimmune diseases and cancer immunotherapy. Further studies could investigate its specific effects on RORγt signaling .
- Although it has desirable activity against RORγt, it also interacts with pregnane X receptor (PXR). PXR regulates detoxification and clearance of foreign substances in the body. Researchers may explore ways to fine-tune its selectivity to avoid unwanted effects .
- The sulfonamide moiety in this compound is a versatile scaffold. Medicinal chemists can modify it to create derivatives with improved pharmacokinetics, selectivity, and bioavailability .
- Crystallographic studies have provided insights into its three-dimensional structure. Understanding its binding interactions with target proteins can guide rational drug design .
- Researchers can use this compound as a chemical probe to identify novel targets or pathways. Its unique structure may reveal unexpected biological activities .
Anti-Inflammatory Activity
RORγt Modulation
PXR Interaction
Sulfonamide Scaffold
Crystallography Studies
Chemical Biology and Target Identification
Mechanism of Action
Target of Action
It is known that the compound is a sulfonamide , a class of compounds that typically inhibit carbonic anhydrase enzymes
Mode of Action
Sulfonamides, in general, are known to inhibit enzyme activity by mimicking the molecule that the enzyme normally acts upon, thus preventing the enzyme from performing its function .
properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-20(2,13-21)19(25)23-16-8-5-14-4-3-11-24(18(14)12-16)28(26,27)17-9-6-15(22)7-10-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSEKJHPGOQHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide |
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